6-Hydroxysandoricin

Beschreibung

Contextualization of Limonoids within Natural Product Chemistry and Their Biological Significance

Limonoids are a class of highly oxygenated and modified triterpenoid (B12794562) compounds primarily found in plant families of the order Rutales, with a significant presence in the Meliaceae and Rutaceae families. jst.go.jpscispace.com The term "limonoid" originates from limonin, the first tetranortriterpenoid discovered and the compound responsible for the bitterness in citrus fruits. jst.go.jpnumberanalytics.com Structurally, limonoids are characterized by a prototypical 4,4,8-trimethyl-17-furanylsteroid skeleton or derivatives thereof. scispace.comchemrxiv.org The structural diversity within this class is vast, particularly in the Meliaceae family, where compounds exhibit a high degree of oxidation and rearrangement. scispace.com

The biological significance of limonoids is extensive and well-documented. They are known to possess a wide array of activities, including insecticidal, antifeedant, and growth-regulating effects on insects. jst.go.jp In the context of human health, research has demonstrated their potential as antibacterial, antifungal, antimalarial, anticancer, and antiviral agents. jst.go.jpscispace.com The broad spectrum of bioactivities has made limonoids a focal point of research for potential applications in agriculture and medicine. numberanalytics.com

The Role of Sandoricum koetjape as a Source of Bioactive Limonoids

Sandoricum koetjape, commonly known as santol, is a tree native to Southeast Asia and belongs to the Meliaceae family. nih.govmdpi.com This plant is a rich source of various bioactive natural products, including a significant number of limonoids. nih.govresearchgate.net Different parts of the S. koetjape tree, such as the roots, leaves, stems, and fruits, have been found to contain these compounds. nih.govijrpr.com The seeds, in particular, are noted for being toxic and containing insecticidal limonoids. nih.govijrpr.com

Research on S. koetjape has led to the isolation and identification of numerous limonoids, such as sandoricin, sandoripins A-B, sanjecumins A-B, and sandrapins A-E. nih.gov These compounds contribute to the plant's traditional medicinal uses for treating inflammatory disorders and digestive issues. nih.gov The presence of such a diverse array of limonoids underscores the importance of S. koetjape as a valuable resource in the search for new bioactive molecules. researchgate.net

Overview of Existing Research on 6-Hydroxysandoricin: Discoveries and Known Bioactivities

This compound is a specific andirobin-type limonoid that was first isolated from an extract of the seeds of Sandoricum koetjape. nih.govresearchgate.net Its discovery was the result of bioassay-guided fractionation aimed at identifying the active antifeedant constituents of the plant. mdpi.com The structure of this compound was elucidated using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, and was subsequently confirmed by X-ray crystallography. nih.gov

The primary known bioactivity of this compound is its potent antifeedant effect against certain insect larvae. nih.gov Studies have shown that it is effective against the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrina nubilalis). mdpi.comnih.gov At lower concentrations, the compound causes reduced growth rates and extended time to pupation, while higher doses lead to significant mortality. nih.gov Specifically, at a concentration of 200 μg/mL, this compound resulted in nearly 100% mortality before pupation in European corn borer larvae. mdpi.com A similar level of activity was observed against fall armyworm larvae at a concentration of 25 μg/mL. mdpi.com

Recent metabolomic studies have also identified this compound in other biological contexts. For instance, it was detected in a study on the metabolic adaptations of fireflies, where its decreased levels in aquatic larvae were suggested to be linked to melanin (B1238610) synthesis and adaptation to low-light underwater environments. nih.gov

Identification of Knowledge Gaps and Strategic Objectives for Future Scholarly Inquiry into this compound

Despite its discovery and the characterization of its antifeedant properties, significant knowledge gaps remain in the scientific understanding of this compound. The current body of research is primarily focused on its insecticidal activity.

Identified Knowledge Gaps:

Limited Pharmacological Screening: Beyond its antifeedant effects, there is a lack of comprehensive studies on other potential biological activities of this compound. Given the broad spectrum of activities exhibited by other limonoids, it is plausible that this compound may possess other valuable pharmacological properties, such as anticancer, anti-inflammatory, or antimicrobial effects. jst.go.jpscispace.com

Mechanism of Action: The molecular mechanisms underlying the antifeedant and insecticidal effects of this compound have not been elucidated. Understanding how it interacts with biological targets in insects could lead to the development of more effective and specific pest control agents.

Biosynthesis and Chemical Synthesis: The biosynthetic pathway of this compound in S. koetjape is not fully understood. Furthermore, a versatile and efficient chemical synthesis route has not been established, which limits the availability of the compound for extensive research.

Comparative Efficacy: While its potency against two insect species has been demonstrated, comparative studies against a wider range of agricultural pests are lacking.

Strategic Objectives for Future Research:

Broad-Spectrum Bioactivity Screening: Future research should prioritize the screening of this compound for a wide range of pharmacological activities, including but not limited to cytotoxic, anti-inflammatory, antiviral, and antimicrobial assays.

Target Identification and Mechanistic Studies: Investigating the molecular targets and mechanisms of action is crucial. This could involve techniques such as proteomics, transcriptomics, and in silico docking studies to identify protein interactions.

Elucidation of Biosynthetic Pathways: Utilizing modern metabolomic and genomic tools to understand the biosynthesis of this compound in S. koetjape could enable biotechnological production methods.

Development of Synthetic Strategies: The development of an efficient total synthesis or semi-synthetic routes from more abundant precursors would provide a sustainable supply of the compound for further research and potential commercial applications.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of new pharmaceuticals or agrochemicals.

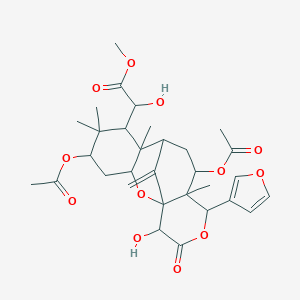

Structure

2D Structure

Eigenschaften

CAS-Nummer |

133585-56-5 |

|---|---|

Molekularformel |

C26H26N2O2 |

Molekulargewicht |

604.6 g/mol |

IUPAC-Name |

methyl 2-[5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate |

InChI |

InChI=1S/C31H40O12/c1-14-18-11-21(41-16(3)33)30(7)25(17-9-10-39-13-17)42-27(37)24(35)31(14,30)43-20-12-19(40-15(2)32)28(4,5)23(29(18,20)6)22(34)26(36)38-8/h9-10,13,18-25,34-35H,1,11-12H2,2-8H3 |

InChI-Schlüssel |

NKHYHRMLCJNKHW-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)C(C(=O)OC)O)C |

Kanonische SMILES |

CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)C(C(=O)OC)O)C |

melting_point |

250-255°C |

Andere CAS-Nummern |

133585-56-5 |

Physikalische Beschreibung |

Solid |

Synonyme |

6-hydroxysandoricin sandoricin, 6-hydroxy- |

Herkunft des Produkts |

United States |

Discovery, Isolation, and Definitive Structural Elucidation of 6 Hydroxysandoricin

Historical Context of Natural Product Isolation from Sandoricum koetjape

Sandoricum koetjape has been utilized in traditional medicine across various Asian countries for centuries, with different plant parts employed for treating a range of ailments. Historically, the root, bark, leaves, and fruits have been documented for their medicinal properties, including treatments for diarrhea, fever, colic, and leucorrhoea researchgate.netsciencebiology.orgsmujo.idscielo.brresearchgate.net. Early phytochemical investigations revealed the presence of numerous chemicals, with triterpenes and limonoids identified as significant classes of compounds sciencebiology.orgscielo.brresearchgate.netwjpps.com. The isolation of compounds like sandoricin and 6-Hydroxysandoricin from the seeds of S. koetjape dates back to studies in the early 1990s, which also noted their potential antifeedant activities researchgate.netresearchgate.net. This historical foundation highlights a sustained scientific interest in uncovering the chemical constituents of S. koetjape and their potential applications.

Advanced Chromatographic and Extraction Methodologies for Isolating this compound from Biological Matrices

The isolation of specific compounds like this compound from complex biological matrices such as Sandoricum koetjape typically involves a multi-step process utilizing advanced extraction and chromatographic techniques. While specific details for this compound's isolation are often embedded within broader studies on S. koetjape constituents, common methodologies include solvent extraction followed by various chromatographic separations.

Initial extraction typically involves maceration or reflux extraction using solvents like methanol, ethanol, or ethyl acetate (B1210297) to obtain crude extracts from the plant material (e.g., seeds, leaves) ijat-aatsea.comresearchgate.net. These crude extracts are then subjected to sequential partitioning, often with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, water), to separate compounds based on their solubility researchgate.net.

Subsequent purification relies heavily on chromatographic techniques. Column chromatography, utilizing stationary phases like silica (B1680970) gel or Sephadex, and mobile phases comprising gradient mixtures of organic solvents (e.g., hexane-ethyl acetate, hexane-acetone), is a standard method for fractionating the extracts researchgate.netresearchgate.net. Preparative layer chromatography (PLC) and High-Performance Liquid Chromatography (HPLC) are often employed for the final purification of individual compounds, including this compound, to achieve high purity researchgate.netresearchgate.net.

Comprehensive Spectroscopic and Spectrometric Approaches for Structural Confirmation and Elucidation of this compound

Once isolated, the precise structure of a natural product like this compound is determined through a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and molecular weight.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. For this compound, various NMR experiments are crucial for confirming its structure.

Proton NMR (¹H NMR): This technique provides information about the number, type, and chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ) of the proton signals, their integration (relative number of protons), and splitting patterns (due to neighboring protons) offer initial clues about the molecular framework rsc.orglibretexts.org.

Carbon NMR (¹³C NMR): This provides information on the carbon skeleton of the molecule, indicating the number of different carbon environments, including quaternary carbons, methylene (B1212753) groups, methine groups, and methyl groups. The chemical shifts in ¹³C NMR are highly diagnostic of functional groups and hybridization states rsc.orglibretexts.org.

Two-Dimensional (2D) NMR Techniques: To establish the connectivity between atoms, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds, crucial for establishing carbon-carbon frameworks and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity between protons, aiding in the determination of stereochemistry and conformation.

Studies have utilized ¹H NMR and ¹³C NMR data, often in conjunction with 2D NMR experiments, to assign the complete structure of limonoids, including those related to this compound researchgate.netresearchgate.netishs.org.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition of this compound

High-Resolution Mass Spectrometry (HRMS) is vital for determining the precise molecular weight of a compound, which, in turn, allows for the calculation of its elemental composition.

Accurate Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically within a few parts per million, ppm). This precision allows for the differentiation of compounds with very similar nominal masses but different elemental formulas.

Elemental Composition: By accurately measuring the molecular ion's mass, HRMS enables the determination of the exact molecular formula (e.g., C₂₉H₃₈O₉ for this compound, as inferred from related studies) e-century.usresearchgate.netmdpi.commdpi.comnih.gov. This is a critical step in confirming the proposed structure.

Fragmentation Patterns: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, producing characteristic fragment ions. Analyzing these fragments provides further structural information, helping to confirm the presence of specific functional groups or substructures within the molecule.

The combination of NMR and HRMS data provides a robust foundation for the definitive structural elucidation of natural products like this compound.

Elucidation of Biosynthetic Pathways and Precursor Studies for 6 Hydroxysandoricin

Hypothesized Biosynthetic Cascade of 6-Hydroxysandoricin withinSandoricum koetjape

Sandoricum koetjape is known to produce various limonoids, including sandoricin and this compound researchgate.netstuartxchange.orgmdpi.comresearchgate.netnih.gov. While a complete, step-by-step cascade specifically for this compound is not yet fully detailed in the literature, the general pathway for limonoid biosynthesis in related species provides a framework. This process is understood to start with the cyclization of 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclases (OSCs), to form protolimonoid scaffolds nih.govbiorxiv.orgjic.ac.uk. For instance, studies on Melia azedarach and Citrus sinensis have identified OSCs that produce tirucalla-7,24-dien-3β-ol, a precursor to various limonoids biorxiv.orgjic.ac.ukresearchgate.net.

Subsequent steps involve a series of oxidations, methyl shifts, and ring cleavages, often mediated by cytochrome P450 enzymes (CYPs) and other oxidoreductases, leading to the formation of the characteristic furan (B31954) ring and other structural modifications biorxiv.orgacs.orguea.ac.uk. It is hypothesized that this compound arises from a precursor limonoid through specific hydroxylation and other functionalization steps. The presence of andirobin-type limonoids in S. koetjape seeds, including sandoricin and this compound, suggests a common biosynthetic origin with other limonoids found in the Meliaceae family mdpi.comresearchgate.netchemrxiv.org.

Identification and Characterization of Key Enzymatic Systems in Limonoid Biosynthesis Relevant to this compound

The biosynthesis of limonoids relies on a suite of enzymes, with oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs) playing crucial roles in the early stages nih.govjic.ac.ukresearchgate.netoup.com. OSCs are responsible for the initial cyclization of 2,3-oxidosqualene into various triterpene skeletons, which then serve as substrates for further modifications pnas.orgresearchgate.netjic.ac.uk. For example, Sandoricum koetjape has been investigated for its triterpenoid (B12794562) content, and the general pathways for limonoid biosynthesis involve enzymes that catalyze scaffold rearrangements and oxidations researchgate.netresearchgate.net.

Specific to limonoid formation, a trio of enzyme classes—aldo-keto reductases (AKRs), cytochrome P450s (CYPs), and 2-oxoglutarate-dependent dioxygenases (2-OGDDs)—are implicated in the side chain cleavage and furan ring construction of true limonoids from their protolimonoid precursors acs.orguea.ac.uk. While the specific enzymes responsible for the 6-hydroxylation in this compound are yet to be definitively identified, CYP enzymes are well-known for their role in introducing hydroxyl groups into plant secondary metabolites, including triterpenoids oup.com. Therefore, it is plausible that specific CYP enzymes are involved in the hydroxylation at the C-6 position during the biosynthesis of this compound.

Molecular and Genetic Determinants Governing Biosynthetic Pathway Regulation inSandoricum koetjape

The regulation of secondary metabolite biosynthesis in plants, including limonoids, is a complex process involving the interplay of transcription factors, signaling pathways, and environmental cues nih.govnih.govmdpi.com. While specific regulatory genes for this compound in S. koetjape have not been extensively detailed, research on other limonoid-producing plants offers insights. For instance, studies in Citrus sinensis have identified MYB transcription factors, such as CiMYB42, that positively regulate limonoid biosynthesis by controlling the expression of key enzymes like oxidosqualene cyclases (CiOSC) nih.gov.

The expression patterns of genes involved in limonoid biosynthesis can be influenced by developmental stages and environmental conditions, suggesting a tightly regulated genetic network nih.govnih.gov. Understanding these regulatory mechanisms is crucial for potentially enhancing the production of specific limonoids through genetic engineering or metabolic pathway manipulation. The identification of genes encoding enzymes like OSCs and CYPs in S. koetjape would be a critical step towards understanding the genetic control of its limonoid production.

Isotopic Labeling and Precursor Feeding Studies for Tracing this compound Biosynthesis

Isotopic labeling and precursor feeding studies are indispensable tools for tracing the biosynthetic pathways of complex natural products like limonoids nih.govrsc.orgresearchgate.netresearchgate.net. By feeding plants or cell cultures with isotopically labeled precursors, such as ¹³C-labeled glucose or mevalonate (B85504), researchers can track the incorporation of these labels into the final metabolites, thereby elucidating the metabolic flow and identifying intermediate compounds and enzymes pnas.orgnih.govrsc.orgresearchgate.netresearchgate.net.

Studies using ¹³C-glucose feeding in Azadirachta indica cell suspensions have been instrumental in confirming the involvement of the mevalonate (MVA) pathway in limonoid biosynthesis and in tracing the origin of carbon atoms within the limonoid skeleton nih.govresearchgate.netresearchgate.net. Similar studies, if applied to Sandoricum koetjape or its cell cultures, using labeled precursors that are known to be incorporated into triterpenoid biosynthesis, could provide direct evidence for the specific steps leading to this compound. These experiments would help in identifying the immediate precursors and potentially pinpointing the enzymes responsible for the late-stage modifications, such as the hydroxylation at the C-6 position.

Synthetic and Semisynthetic Strategies for 6 Hydroxysandoricin and Its Derivatives

Methodologies for the Chemical Synthesis of Complex Limonoid Cores

The construction of the characteristic tetracyclic or pentacyclic frameworks of limonoids is a formidable task in organic synthesis due to the presence of multiple stereocenters, including quaternary carbons, and dense functionalization researchgate.netbeilstein-journals.orgchemrxiv.orgrsc.orgresearchgate.net. Several synthetic strategies have been developed to tackle these challenges. De novo synthesis of the core limonoid skeleton often involves cascade reactions, such as carbocyclizations initiated by cationic or radical intermediates, or sigmatropic rearrangements like the Ireland-Claisen rearrangement to forge key carbon-carbon bonds researchgate.netbeilstein-journals.orgacs.org. For instance, the synthesis of B-seco limonoids has utilized Ireland-Claisen rearrangements to establish the critical C9-C10 bond, while other approaches have employed Diels-Alder reactions, palladium-catalyzed Heck reactions, and radical cyclizations to assemble ring systems and control stereochemistry beilstein-journals.orgchemrxiv.org. In the context of limonoid alkaloids, which feature a pyridine (B92270) ring fused to the triterpenoid (B12794562) skeleton, methods such as the Liebeskind pyridine synthesis and cross-coupling reactions have been instrumental in constructing these complex heterocyclic cores nih.govchemrxiv.org.

| Strategy Type | Key Methodologies/Reactions | Primary Challenge(s) | Reference(s) |

| De Novo Pyridine Synthesis | Liebeskind pyridine synthesis, Stille coupling | Assembly of highly substituted pyridine core | nih.govchemrxiv.org |

| Radical Cyclization | Mn(OAc)3, Cu(OAc)2-mediated radical domino cyclization | Construction of complex tetracyclic skeletons | researchgate.net |

| Rearrangement-Based Synthesis | Ireland-Claisen rearrangement | Formation of key C-C bonds (e.g., C9-C10), stereocontrol | beilstein-journals.orgbeilstein-journals.org |

| Cascade Reactions | Ketal-Claisen rearrangement, intramolecular conjugate addition | Efficient assembly of polycyclic frameworks | researchgate.netchemrxiv.org |

| Cyclization Strategies | Cationic cyclizations, free-radical cyclizations, Pd-catalyzed reductive Heck reactions | Construction of multiple rings, stereocenter control, formation of quaternary carbons | researchgate.netchemrxiv.orgacs.org |

| Biomimetic Skeletal Rearrangement | BF3·Et2O-promoted reactions | Mimicking biosynthetic pathways, skeletal transformations | chemrxiv.org |

Semisynthetic Approaches to 6-Hydroxysandoricin from Precursor Molecules

This compound is naturally found in Sandoricum koetjape seeds, often alongside sandoricin stuartxchange.orgresearchgate.netresearchgate.net. Semisynthetic strategies typically involve the chemical modification of a readily available natural precursor to produce a target compound. Given that sandoricin and this compound are co-isolated, sandoricin could potentially serve as a precursor for this compound through regioselective hydroxylation at the C6 position. While specific published protocols for this direct transformation are not detailed in the provided search results, the broader field of limonoid chemistry acknowledges the existence of various hydroxylated derivatives, indicating that such functionalizations are chemically feasible, albeit challenging due to regiochemical control rsc.org. The development of efficient semisynthetic routes would likely rely on identifying a suitable, abundant precursor and devising a selective chemical transformation to introduce the C6 hydroxyl group.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 6 Hydroxysandoricin

Comparative Biological Activities of 6-Hydroxysandoricin and Structurally Related Limonoids

This compound, a limonoid isolated from the seeds of Sandoricum koetjape, has demonstrated notable antifeedant activity against key agricultural pests. Research indicates that it is effective against larvae of the European corn borer (Ostrina nubilalis) and the fall armyworm (Spodoptera frugiperda) mdpi.comresearchgate.netscribd.comstuartxchange.orgresearchgate.netresearchgate.net. Comparative studies reveal that this compound exhibits similar antifeedant efficacy to sandoricin, a closely related limonoid that lacks the hydroxyl group at the 6-position mdpi.comresearchgate.netscribd.comstuartxchange.orgresearchgate.netresearchgate.net. Both compounds were found to be active at a concentration of 200 μg/mL against European corn borer larvae, leading to nearly complete mortality before pupation. They also displayed comparable activity against fall armyworm larvae at a lower concentration of 25 μg/mL mdpi.com.

Mechanistic Investigations of 6 Hydroxysandoricin S Biological Activities

Molecular and Cellular Mechanisms Underlying Insecticidal and Antifeedant Actions

6-Hydroxysandoricin has demonstrated notable efficacy as an antifeedant and has also been associated with insecticidal effects, leading to mortality in certain developmental stages. Investigations into these activities focus on identifying the specific targets and cellular disruptions it may cause within insect physiology.

Identification of Specific Molecular Targets within Insect Physiology

While this compound is classified as a limonoid, a class of compounds known for their diverse biological activities, including insecticidal and antifeedant properties mdpi.comresearchgate.netresearchgate.net, specific molecular targets within insect physiology have not been explicitly identified in the available literature. Its classification suggests potential interactions with pathways regulating feeding behavior, growth, or physiological processes critical for insect survival. Further research is required to pinpoint the precise molecular interactions that mediate its insecticidal and antifeedant effects.

Disruption of Insect Feeding Behavior and Growth at a Cellular Level

This compound has shown significant antifeedant activity when incorporated into artificial diets for insect larvae. Studies have reported its effectiveness against the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrinia nubilalis) mdpi.comresearchgate.netstuartxchange.org. For instance, it exhibited effective antifeedant activity against O. nubilalis larvae at a concentration of 200 µg/mL mdpi.comresearchgate.netstuartxchange.org. Beyond antifeedant effects, at the same concentration, this compound also resulted in nearly 100% mortality in O. nubilalis larvae before pupation mdpi.com. These findings indicate a disruption in feeding behavior and potentially broader physiological processes that impact insect growth and survival. However, the specific cellular mechanisms by which this compound disrupts these processes remain to be fully elucidated.

Table 1: Antifeedant and Insecticidal Activity of this compound

| Insect Species | Activity Type | Concentration | Observed Effect/Finding | Reference(s) |

| Spodoptera frugiperda | Antifeedant | 25 µg/mL | Similar antifeedant activity | mdpi.comstuartxchange.org |

| Ostrina nubilalis | Antifeedant | 200 µg/mL | Effective antifeedant activity | mdpi.comresearchgate.netstuartxchange.org |

| Ostrina nubilalis | Mortality | 200 µg/mL | Nearly 100% mortality before pupation | mdpi.com |

Transcriptomic and Proteomic Responses in Insect Models Exposed to this compound

Studies employing transcriptomic and proteomic analyses to investigate the specific molecular responses of insects to this compound have not been reported in the available literature. Such analyses would typically involve examining changes in gene and protein expression profiles following exposure to the compound, providing insights into the pathways affected.

Mechanistic Elucidation of Melanin (B1238610) Synthesis Modulation

Melanin synthesis is a critical process in various organisms, including insects, for functions ranging from pigmentation and UV protection to immune responses. Research suggests that this compound may play a role in modulating this pathway.

Interaction with Tyrosine Metabolism Pathways

Tyrosine, an amino acid, serves as a fundamental precursor for melanin synthesis creative-enzymes.comnih.gov. In insects, tyrosine metabolism is vital for several physiological processes, including the hardening of the cuticle and the execution of innate immune responses nih.gov. Studies have indicated that insects possess a more extensive array of tyrosine metabolic enzymes compared to mammals, potentially to support accelerated pathways like melanogenesis under increased oxidative pressure nih.gov.

Evidence from a metabolomic study on fireflies (Aquatica leii) suggests a correlation between this compound levels and melanin synthesis. Specifically, a decrease in this compound, concurrent with an increase in isolindleyin, was observed to impact melanin synthesis, which was hypothesized to be an adaptive characteristic for low-light aquatic environments mdpi.comnih.govresearchgate.net. This finding implies that this compound might exert a regulatory influence on the tyrosine metabolism pathway or its downstream products involved in melanin formation, although the precise biochemical mechanism of this interaction is not detailed.

Table 2: Association of this compound Levels with Melanin Synthesis in Fireflies

| Organism | Condition | This compound Level | Melanin Synthesis Impact | Reference(s) |

| Aquatica leii (Firefly) | Aquatic adaptation | Decreased | Impacted melanin synthesis (involved in light response) | mdpi.comnih.govresearchgate.net |

Regulatory Effects on Tyrosinase Enzyme Activity

Tyrosinase (EC 1.14.18.1) is a key copper-containing oxidase enzyme that catalyzes the initial, rate-limiting steps in melanin biosynthesis, specifically the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) creative-enzymes.comdergipark.org.tr. While the firefly study suggests an indirect role for this compound in melanin synthesis by observing changes in the process when its levels decline mdpi.comnih.govresearchgate.net, direct experimental evidence detailing its specific effects on tyrosinase enzyme activity (e.g., inhibition or activation) is not provided in the reviewed literature. Further investigation is needed to determine if this compound directly interacts with or modulates the activity of the tyrosinase enzyme.

Compound List:

this compound

Isolindleyin

Tyrosine

L-DOPA

Dopaquinone

Advanced Analytical Methodologies for the Characterization and Quantification of 6 Hydroxysandoricin

Optimization of Ultra-High Performance Liquid Chromatography (UHPLC) for 6-Hydroxysandoricin Separation

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a cornerstone technique for the analysis of complex mixtures of phytochemicals, offering significant improvements in resolution, speed, and sensitivity over traditional HPLC. healthinformaticsjournal.com The separation of this compound from a complex plant matrix, such as an extract from Sandoricum koetjape, necessitates meticulous optimization of the chromatographic conditions. nih.gov

Column Chemistry and Mobile Phase Optimization for High-Resolution Separation

The choice of stationary phase is critical for achieving high-resolution separation of structurally similar compounds like limonoids and other terpenes. researchgate.net For the separation of this compound, a reversed-phase approach is typically employed.

Column Chemistry: Columns with sub-2 µm particle sizes are a hallmark of UHPLC, providing high efficiency and resolution. creative-proteomics.com A C18 (octadecylsilane) stationary phase is a common starting point due to its hydrophobicity, which is suitable for retaining and separating moderately polar to non-polar compounds like this compound. creative-proteomics.com For complex plant extracts, columns with a slightly different selectivity, such as those with a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, can offer unique interactions and improved resolution for specific target analytes. creative-proteomics.commac-mod.com The use of solid-core particles can also provide high efficiency at lower backpressures compared to fully porous particles. thermofisher.com

Mobile Phase Optimization: The mobile phase composition directly influences the retention and elution of this compound. A typical mobile phase for the reversed-phase separation of limonoids consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. frontiersin.orgphcogres.com Acetonitrile is often favored for its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. The addition of a small percentage of an acid, such as formic acid (0.1%) or acetic acid, to the aqueous phase is a common practice. frontiersin.orgmdpi.com This helps to suppress the ionization of acidic functional groups that may be present in co-eluting compounds and improves peak shape.

A systematic approach to mobile phase optimization involves varying the organic solvent-to-water ratio to fine-tune the retention time of this compound.

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | C18, PFP, or other suitable reversed-phase chemistry | Provides appropriate hydrophobicity for retention and selectivity for limonoids. |

| Particle Size | < 2 µm | Enhances separation efficiency and resolution. |

| Column Dimensions | e.g., 2.1 mm x 100 mm | Balances resolution with analysis time and solvent consumption. |

| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH to ensure consistent analyte ionization and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute the analyte from the reversed-phase column. |

Development of Robust Gradient Elution Protocols

Due to the complexity of plant extracts, which contain compounds with a wide range of polarities, an isocratic elution (constant mobile phase composition) is often insufficient. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to achieve adequate separation of all components, including this compound, within a reasonable timeframe. frontiersin.org

Developing a robust gradient elution protocol involves several steps:

Initial Scouting Gradient: A broad linear gradient (e.g., 5% to 95% acetonitrile over 15-20 minutes) is often used to determine the approximate elution time of this compound and to get an overview of the complexity of the sample matrix.

Gradient Optimization: Based on the initial results, the gradient can be refined. This may involve creating segmented gradients with different slopes to improve resolution in specific regions of the chromatogram where target compounds and impurities co-elute. For instance, a shallow gradient can be employed around the elution time of this compound to maximize its separation from closely related compounds.

Flow Rate and Temperature: A typical flow rate for a 2.1 mm ID UHPLC column is around 0.3-0.5 mL/min. frontiersin.org The column temperature can also be optimized; higher temperatures (e.g., 40-50 °C) can reduce mobile phase viscosity, leading to lower backpressure and sometimes improved peak shapes and selectivity. thermofisher.comnih.gov

An example of a refined gradient elution protocol for the analysis of a complex plant extract containing compounds similar to this compound is presented below.

| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 18.0 | 5 | 95 |

| 18.1 | 95 | 5 |

| 20.0 | 95 | 5 |

Application of Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry, particularly when coupled with UHPLC (UHPLC-MS), is a powerful tool for the analysis of this compound. It provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and allows for confident identification and structural elucidation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of compounds in complex mixtures. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern that serves as a structural fingerprint. nih.govresearchgate.net

While specific fragmentation data for this compound is not widely published, analysis of related limonoids shows that fragmentation patterns can reveal information about the different structural motifs within the molecule, such as the furan (B31954) ring, the lactone rings, and various substituents. nih.gov By comparing the observed fragmentation pattern of a peak in a sample with that of a known standard or with predicted fragmentation pathways, the identity of this compound can be unequivocally confirmed. researchgate.net

| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Structural Inference |

| [M+H]⁺ of this compound | 10-40 | Hypothetical | Hypothetical |

| [M+Na]⁺ of this compound | 10-40 | Hypothetical | Hypothetical |

Quantitative Analysis using Isotope Dilution Mass Spectrometry (IDMS)

For accurate and precise quantification, especially in complex biological or food matrices, isotope dilution mass spectrometry (IDMS) is considered a gold standard method. sigmaaldrich.comnih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to the sample prior to extraction and analysis. tandfonline.com

The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. nih.gov Any loss of analyte during the procedure is compensated for by a proportional loss of the internal standard. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. sigmaaldrich.com This approach corrects for matrix effects and variations in instrument response, leading to highly accurate and reliable quantitative results. tandfonline.com The development of an IDMS method for this compound would require the chemical synthesis of its stable isotope-labeled analog.

Advancements in Ionization Sources (e.g., Electrospray Ionization) for this compound Analysis

The choice of ionization source is critical for efficiently converting the neutral this compound molecule eluting from the UHPLC column into gas-phase ions suitable for mass analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar compounds, including many natural products like limonoids. nih.govmdpi.com It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. nih.gov Adduct ions, such as [M+Na]⁺ or [M+NH₄]⁺, are also commonly observed. nih.gov For limonoids like this compound, ESI in positive ion mode is often effective. nih.govnih.gov The conditions of the ESI source, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, must be optimized to maximize the signal for this compound while minimizing ion suppression from the matrix. d-nb.info

Atmospheric Pressure Chemical Ionization (APCI): For less polar compounds that are not as amenable to ESI, APCI can be a valuable alternative. nih.gov It is another common ionization technique used in LC-MS.

Recent advancements in ionization source technology have focused on improving sensitivity, reducing matrix effects, and increasing the range of compounds that can be analyzed. These improvements directly benefit the analysis of complex natural product extracts containing compounds like this compound.

Integration of Multi-Omics Data for Comprehensive Analysis of this compound in Complex Biological Samples

The comprehensive analysis of a single compound like this compound within a complex biological system necessitates a holistic approach that extends beyond a single analytical dimension. The integration of multi-omics data—combining insights from genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the role and regulation of specific metabolites in health and disease. cd-genomics.com This systems biology approach allows researchers to connect the presence and abundance of this compound with upstream genetic regulation and downstream functional outcomes, painting a more complete picture of its biological significance. cd-genomics.comnih.gov

The core principle of multi-omics integration is to overlay data from different molecular layers to uncover correlations and causal relationships. cd-genomics.com For instance, transcriptomic data (the study of all RNA molecules) can reveal the expression levels of genes encoding enzymes potentially involved in the biosynthesis or modification of this compound. nih.govmdpi.com This can be correlated with metabolomic data, which directly quantifies the abundance of this compound and other related metabolites. mdpi.com By combining these datasets, researchers can identify key genes, metabolites, and metabolic pathways, building a comprehensive regulatory network. cd-genomics.com

A pivotal application of this integrated approach is in the study of complex diseases and biological processes. In a multi-omics study comparing gastric cancer patients with and without Helicobacter pylori infection, untargeted metabolomics of fecal samples was combined with 16S rRNA sequencing of the gut microbiome and genetic analysis. nih.govresearchgate.net This research identified this compound as one of three key fecal metabolites that could effectively discriminate between the two patient groups. nih.govresearchgate.net The area under the curve (AUC) for this compound in this context was 0.80, indicating good diagnostic potential. nih.gov The integration of metabolomic data with microbial data further allowed for correlation analysis between specific gut bacterial strains and the observed changes in metabolite levels, providing a deeper understanding of the interplay between the host, its microbiome, and metabolic dysregulation in cancer. nih.govresearchgate.net

Similarly, another study investigating the effects of the traditional Chinese medicine Liu Shen Capsule on healthy humans integrated fecal metabolomics with 16S rRNA sequencing. nih.gov The analysis revealed significant alterations in both the gut microbiota composition and the fecal metabolite profile after administration of the capsule. nih.gov this compound was identified as one of the carboxylic acids and derivatives that showed a significant change in abundance, highlighting its potential role as a biomarker for the metabolic impact of therapeutic interventions and their interaction with the gut microbiome. nih.gov

Metabolomic profiling has also identified this compound in other complex biological samples, laying the groundwork for future multi-omics integration. In a study on autoimmune liver diseases, metabolomic analysis of serum samples identified this compound as a differential metabolite between patients with autoimmune hepatitis (AIH) and primary biliary cholangitis (PBC). sciengine.com Likewise, serum metabolomics has been used to identify potential biomarkers for tuberculosis, with this compound being among the metabolites detected. e-century.us In non-human studies, global metabolomics of fireflies identified a decrease in this compound in aquatic larvae, which was linked to melanin (B1238610) synthesis and adaptation to low-light underwater environments. mdpi.comnih.govresearchgate.net

The integration of transcriptomics and metabolomics is particularly powerful for understanding the underlying molecular mechanisms of biological processes. nih.govfrontiersin.org By correlating differentially expressed genes with differentially abundant metabolites, researchers can map out entire pathways. mdpi.comfrontiersin.org For example, in studies of plant development or stress response, this combined analysis can reveal how environmental or developmental cues trigger changes in gene expression that, in turn, alter metabolic profiles, including the synthesis of specific compounds. frontiersin.orgmdpi.com While a direct transcriptomic link for this compound synthesis is not yet fully elucidated in the available literature, the established methodologies provide a clear roadmap for future research to identify the genes responsible for its production and regulation. cd-genomics.comnih.gov

The following table summarizes findings from various studies where this compound was analyzed as part of a metabolomics or multi-omics approach.

| Study Focus | Omics Technologies Used | Biological Sample | Key Finding Related to this compound | Reference |

| Gastric Cancer & H. pylori | Genomics, 16S rRNA Sequencing, Untargeted Metabolomics | Fecal | Identified as a significant metabolite for discriminating between H. pylori-positive and H. pylori-negative gastric cancer patients (AUC = 0.80). | nih.gov, researchgate.net |

| Traditional Medicine Effects | 16S rRNA Sequencing, UPLC-MS/MS Metabolomics | Fecal | Abundance was significantly altered after administration of Liu Shen Capsule, correlating with changes in gut microbiota. | nih.gov |

| Autoimmune Liver Diseases | UPLC-MS/MS Metabolomics | Serum | Identified as a differential metabolite in the discrimination between Autoimmune Hepatitis (AIH) and Primary Biliary Cholangitis (PBC). | sciengine.com |

| Firefly Aquatic Adaptation | Global Metabolomics | Whole Body (intestines removed) | Decreased levels in aquatic firefly larvae were linked to melanin synthesis and adaptation to low-light conditions. | mdpi.com, nih.gov |

| Tuberculosis Biomarkers | LC-MS Metabolomics | Serum | Detected as part of the serum metabolic profile in a study to identify potential biomarkers for tuberculosis. | e-century.us |

| Peach Fruit Softening | LC-MS Untargeted Metabolomics | Fruit (Flesh and Peel) | Identified as one of the metabolites present during the fruit softening process. | mdpi.com |

This integrated analysis underscores the value of combining different omics platforms to move beyond simple detection and quantification. By placing this compound within the broader context of genetic, microbial, and metabolic networks, a more comprehensive understanding of its biological role can be achieved.

Metabolomic Profiling and Metabolic Pathway Analysis Involving 6 Hydroxysandoricin

Identification of 6-Hydroxysandoricin as a Key Metabolite in Various Biological Systems and Matrices

This compound has been identified and isolated as a key constituent from the seed extracts of Sandoricum koetjape mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Its presence has been confirmed through various phytochemical investigations, often as part of broader metabolomic profiling efforts. While its primary source is S. koetjape, its identification as a metabolite in diverse biological systems is also noted in studies beyond plant extracts. For instance, it has been identified in human fecal samples, suggesting its presence and potential metabolic fate within the human gut microbiome e-century.usnih.gov. Furthermore, it has been detected in the context of firefly metabolomics, where it was identified as a metabolite impacting melanin (B1238610) synthesis mdpi.comnih.gov. These findings highlight its occurrence across different biological matrices, from plant seeds to mammalian systems and insects.

Differential Metabolite Analysis and Biomarker Potential in Pathological States

This compound has been identified in studies investigating metabolic profiles related to disease states. In the context of gastric cancer (GC) and Helicobacter pylori infection, this compound was among three fecal metabolites identified as potential biomarkers capable of discriminating GC subjects with H. pylori from those without nih.gov. The study reported an Area Under the Curve (AUC) of 0.80 for this compound alone in this discrimination, with a combined AUC of 0.896 when analyzed with epsilon-caprolactam and N-oleoyl glutamic acid nih.gov. This suggests a potential role as a biomarker in certain pathological conditions, warranting further investigation into its differential abundance in health versus disease states.

Impact on and Interconnections with Established Metabolic Pathways, Including Lipid and Terpenoid Metabolism

As a limonoid, this compound is intrinsically linked to terpenoid metabolism. Limonoids are a class of oxygenated triterpenoids derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are fundamental to isoprenoid biosynthesis mdpi.com. While specific direct interconnections with lipid metabolism are not extensively detailed for this compound itself, its presence in broad metabolomic studies often involves analysis of lipid classes. For example, in firefly metabolomics, this compound was noted in conjunction with changes in lipids and lipid-like molecules, impacting melanin synthesis pathways involved in light response mdpi.comnih.gov. This suggests potential indirect influences or co-occurrence within broader metabolic networks that include lipid-related pathways.

Computational Metabolomics for Pathway Reconstruction and Predictive Modeling of this compound's Metabolic Fate

Computational metabolomics and pathway analysis tools are increasingly utilized to understand the metabolic fate and biological roles of natural products. While direct computational pathway reconstruction specifically for this compound is not extensively documented in the provided search results, the general methodologies are applicable. Computational tools are employed to identify metabolites and reconstruct metabolic pathways, aiding in understanding biosynthesis, degradation, and interactions within biological systems nih.govnih.govhilarispublisher.comnih.gov. For instance, studies on other natural products utilize these approaches to predict potential targets or metabolic roles hilarispublisher.comnih.gov. The identification of this compound in various biological contexts, such as firefly adaptation mdpi.comnih.gov and human gut microbiome studies nih.gov, provides data points that could be integrated into computational models for pathway reconstruction and predictive modeling of its metabolic fate and biological impact.

Compound List

this compound

Sandoricin

Methyl angolensate

Epsilon-caprolactam

N-oleoyl glutamic acid

Isolindleyin

Tyrosine

Ganoderic acid F

Delta-tocotrienol

Sulfolithocholylglycine

Mucronine D

Future Research Directions and Translational Applications of 6 Hydroxysandoricin

Exploration of Novel Biological Activities and Therapeutic Potential of 6-Hydroxysandoricin

Initial studies have identified this compound as an effective antifeedant against agricultural pests like the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrina nubilalis). nih.gov However, the broader biological activity spectrum of this compound remains largely unexplored. Future research should systematically screen this compound for a variety of pharmacological activities, drawing parallels from other limonoids found in Sandoricum koetjape. nih.govresearchgate.net

Table 1: Potential Therapeutic Areas for this compound Based on Related Compounds

| Therapeutic Area | Rationale for Investigation | Key Bioactivities of Related Limonoids |

|---|---|---|

| Oncology | Many limonoids exhibit cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net | Koetjapins from S. koetjape seeds have shown inhibitory activity against P-388 murine leukemia cells. researchgate.netnih.gov Other triterpenes from the plant, such as koetjapic acid, display anti-inflammatory and anticancer properties. nih.gov |

| Inflammation | Anti-inflammatory properties are common among terpenoids isolated from S. koetjape. nih.govresearchgate.net | 3-oxo-12-oleanen-29-oic acid and katonic acid have been identified as potent anti-inflammatory agents from the plant's stem. nih.gov |

| Infectious Diseases | While initial tests on some related limonoids were negative for antibacterial activity, the vast structural diversity of these compounds warrants broader screening. nih.gov | Extracts of S. koetjape have demonstrated antibacterial and antifungal activities. smujo.idresearchgate.net |

Further investigations should aim to identify the specific molecular targets and pathways through which this compound may exert these potential effects.

Development of Sustainable and Scalable Production Methods for this compound and Its Analogues

The reliance on extraction from natural sources, specifically the seeds of Sandoricum koetjape, presents challenges for the large-scale production of this compound. nih.gov To ensure a consistent and environmentally friendly supply for extensive research and potential commercialization, the development of sustainable and scalable production methods is crucial.

Future research in this area should focus on:

Total Synthesis: Devising a complete chemical synthesis route would provide ultimate control over production and facilitate the creation of novel analogues. nih.govresearchgate.net The complex, highly oxygenated structure of limonoids presents a significant synthetic challenge, but modern synthetic strategies could make this feasible. acs.org

Semi-synthesis: Modifying more abundant precursor limonoids, either from S. koetjape or other sources, could offer a more direct route to this compound and its derivatives.

Biocatalysis and Metabolic Engineering: Utilizing engineered microorganisms or plant cell cultures to produce the compound or its precursors could offer a sustainable and scalable alternative to traditional chemical synthesis. cirad.fr

Advanced Mechanistic Elucidation Utilizing Systems Biology and Multi-Omics Approaches

To fully understand the biological impact of this compound, a shift from a single-target approach to a more holistic, systems-level perspective is necessary. slideshare.netresearchgate.net Systems biology, integrating multi-omics data, can provide a comprehensive view of the cellular response to the compound. frontiersin.orgnih.gov

Table 2: Application of Multi-Omics in this compound Research

| Omics Approach | Potential Application | Expected Insights |

|---|---|---|

| Transcriptomics | Analysis of gene expression changes in cells or organisms exposed to this compound. nih.gov | Identification of signaling pathways and cellular processes modulated by the compound. |

| Proteomics | Study of protein expression and post-translational modifications following treatment. | Revelation of direct protein targets and downstream effects on cellular machinery. |

| Metabolomics | Profiling of metabolic changes within a biological system. digitellinc.comresearchgate.net | Understanding the impact on metabolic networks and identifying potential biomarkers of activity. |

Integrating these datasets can help construct detailed network models of the compound's mechanism of action, predict off-target effects, and identify synergistic combinations with other therapeutic agents. nih.govuq.edu.au

Integration of this compound into Novel Pest Management Strategies

The established antifeedant properties of this compound provide a strong foundation for its development as a botanical insecticide. nih.gov This aligns with the growing demand for alternatives to synthetic pesticides in agriculture. mdpi.com

Future research should focus on:

Spectrum of Activity: Testing the efficacy of this compound against a broader range of agricultural and household pests.

Formulation Development: Creating stable and effective formulations for field application, potentially using encapsulation or other technologies to enhance persistence and delivery.

Synergistic Effects: Investigating the potential for this compound to act synergistically with other natural or synthetic insecticides, which could lower required doses and mitigate the development of resistance. nih.gov

Environmental Impact Assessment: Evaluating the ecological footprint of its use in agriculture, including its effects on non-target organisms and its persistence in the environment.

The use of santol fruit extracts has already shown potential as a natural insect growth regulator, suggesting that limonoids like this compound are key contributors to this effect. tci-thaijo.org

Strategies for Enhancing Bioavailability and Specificity through Chemical Modification

A significant hurdle for the therapeutic development of many natural products, including limonoids, is their often-poor bioavailability. nih.govsu.ac.th Furthermore, enhancing the specificity of the compound towards its intended biological target is crucial for minimizing potential side effects.

Future strategies should include:

Prodrug Development: Designing inactive derivatives of this compound that are converted to the active form in vivo, potentially improving absorption and distribution.

Formulation Technologies: Utilizing advanced drug delivery systems such as nanoparticles, liposomes, or solid dispersions to improve solubility and absorption.

Structural Modification: Creating analogues of this compound through targeted chemical synthesis. researchgate.net This could involve altering functional groups to improve pharmacokinetic properties or to enhance binding affinity and selectivity for a specific molecular target. A water-soluble derivative of the related triterpene, koetjapic acid, has already demonstrated superior antiangiogenic properties, highlighting the potential of this approach. nih.gov

By systematically exploring these research avenues, the scientific community can work towards unlocking the full potential of this compound, potentially leading to the development of new therapeutics and sustainable pest management solutions.

Q & A

Q. What validated methods are recommended for isolating 6-Hydroxysandoricin from natural sources, and how can purity be confirmed?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires tandem methods:

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

- Use a logarithmic dilution series (e.g., 0.1–100 µM) to capture threshold and saturation effects.

- Include positive controls (e.g., known inhibitors/agonists) and vehicle controls to isolate compound-specific effects.

- Replicate experiments across three independent biological replicates to account for variability .

- Apply statistical tests (ANOVA with post-hoc Tukey) to confirm significance .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH/temperature conditions?

- High-resolution LC-MS to monitor degradation products.

- UV-Vis spectroscopy for real-time stability kinetics.

- Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

Contradictions often arise from model-specific biases or methodological variability. To address this:

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Q. How should researchers statistically validate this compound’s synergistic effects with other compounds?

Q. What in silico tools are suitable for predicting this compound’s pharmacokinetics and toxicity?

- ADMETlab 2.0 or SwissADME for absorption, distribution, and CYP450 interactions.

- ProTox-II for acute toxicity profiling.

- Molecular dynamics simulations (e.g., GROMACS) to assess binding persistence .

Methodological Considerations

Q. How to address low yield in this compound extraction protocols?

Q. What criteria define rigorous replication of this compound’s reported bioactivities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.